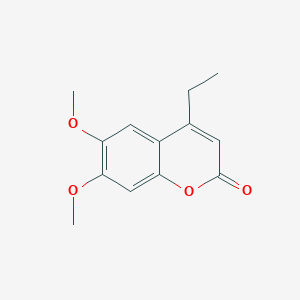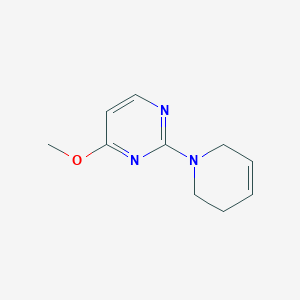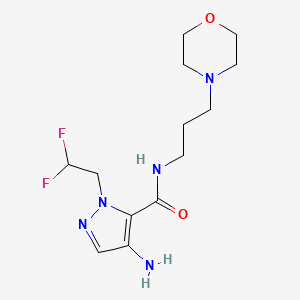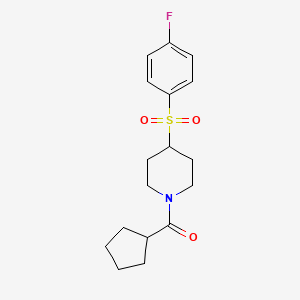![molecular formula C22H22N2O4 B2540010 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-49-4](/img/structure/B2540010.png)
2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a heterocyclic molecule that appears to be a derivative of chromeno[2,3-c]pyrrole. This class of compounds is known for its potential biological activity and its use in the synthesis of various heterocyclic systems .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the preparation of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This process yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which subsequently undergo dehydration to form the desired chromeno[2,3-c]pyrrole-3,9-diones .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction (XRD) analysis. For example, the crystal and molecular structure of a substituted spiro[chromene-4,3′-pyrrole] derivative was elucidated, which provides insight into the three-dimensional arrangement of atoms within these molecules .
Chemical Reactions Analysis
Compounds within this class participate in various chemical reactions. Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been used as reagents for the preparation of different heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones . These reactions typically involve the formation of new rings and the introduction of various functional groups, which can significantly alter the chemical properties of the molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" are not detailed in the provided papers, related compounds exhibit properties that are characteristic of heterocyclic molecules. These can include solubility in common organic solvents, melting points, and the presence of functional groups that can participate in further chemical reactions .
Aplicaciones Científicas De Investigación
Synthesis Applications
One primary application of 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its derivatives lies in the field of organic synthesis, where these compounds are synthesized through various chemical reactions. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This process yields a wide range of derivatives through a route that affords high yields and enables the exploration of different chemical properties and applications (R. Vydzhak & S. Y. Panchishyn, 2010).
Heterocyclic Compound Development
Another significant application involves the development of polyfunctional fused heterocyclic compounds. For example, interactions with indene-1,3-diones lead to the formation of compounds such as 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione, showcasing the compound's utility in creating complex heterocyclic structures that could have various potential applications in medicinal chemistry and material sciences (H. Hassaneen et al., 2003).
Optoelectronic Materials
Furthermore, derivatives of 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are being explored as optoelectronic materials. For instance, the synthesis and characterization of novel conjugated polyelectrolytes incorporating the diketopyrrolopyrrole (DPP) backbone suggest potential applications as electron transport layers in polymer solar cells. These materials demonstrate high conductivity and electron mobility, highlighting their potential in improving the efficiency of solar energy conversion devices (Lin Hu et al., 2015).
Cytotoxicity and Bioactivity
Moreover, the cytotoxic effects and bioactivity of coumarin derivatives and their phosphonic analogues, including compounds with structures similar to 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been studied for their potential in cancer therapy. These compounds exhibit varying degrees of cytotoxicity against leukemia cell lines, suggesting their potential for development into novel anticancer agents (E. Budzisz et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-23(2)11-12-24-19(14-7-6-8-15(13-14)27-3)18-20(25)16-9-4-5-10-17(16)28-21(18)22(24)26/h4-10,13,19H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOVXBUPQBIAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)


![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)


![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2539940.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

